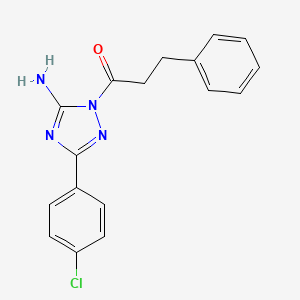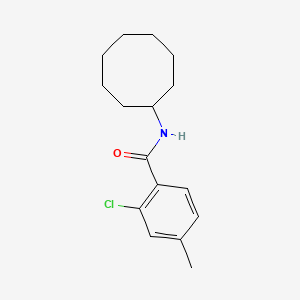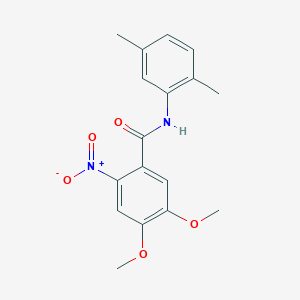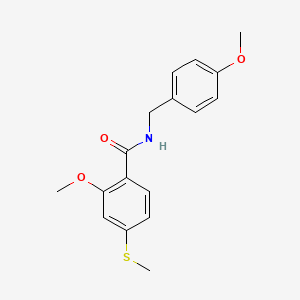
3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine, also known as CPTA, is a chemical compound that belongs to the triazole family. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for inflammation and pain. 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has also been shown to reduce the production of cytokines, which are involved in the regulation of immune responses. In addition, 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune responses and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine is its potential applications in scientific research. It has been extensively studied for its potential use in the development of new drugs, particularly in the fields of pharmacology and biochemistry. However, there are also some limitations to the use of 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine in lab experiments. For example, it has been shown to have low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine. One potential direction is the development of new drugs based on the structure of 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine. Another potential direction is the study of the mechanism of action of 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine, in order to better understand its potential applications in scientific research. Finally, there is also potential for the study of the biochemical and physiological effects of 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine, in order to better understand its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine involves the reaction of 4-chlorophenyl hydrazine with 3-phenylpropanoyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with sodium azide and copper sulfate to form the final product, 3-(4-chlorophenyl)-1-(3-phenylpropanoyl)-1H-1,2,4-triazol-5-amine. The yield of this synthesis method is approximately 70%.
Eigenschaften
IUPAC Name |
1-[5-amino-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-14-9-7-13(8-10-14)16-20-17(19)22(21-16)15(23)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOFTZUDSDCJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazol-1-YL]-3-phenylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-propyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5886322.png)

![N-(4-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5886351.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5886354.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5886367.png)

![1-(2-furoyl)-3,5-dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B5886376.png)

![N-(3-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5886383.png)
![(3-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5886404.png)
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)-3,4,5-trimethoxybenzohydrazide](/img/structure/B5886408.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)

